molecular formula C17H29ClN4O B2763374 N-[2-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-3-carboxamide;hydrochloride CAS No. 2418678-97-2

N-[2-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B2763374
CAS No.: 2418678-97-2
M. Wt: 340.9
InChI Key: KQMZLEGLLWOFHN-UHFFFAOYSA-N
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Description

The compound “N-[2-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-3-carboxamide;hydrochloride” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It also contains a cyclohexyl group, which is a cycloalkane with the formula C6H11 .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The InChI code provided in some search results can be used to generate a 3D structure of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. It’s likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of N-arylpyrazole-containing compounds with potential antitumor and antimicrobial activities. These compounds were synthesized through reactions with active methylene compounds, leading to substituted pyridine derivatives and bipyrazoles, among others. Some of these compounds exhibited cytotoxic effects comparable to 5-fluorouracil against human breast and liver carcinoma cell lines, suggesting their potential as antitumor agents. Additionally, antimicrobial activities were evaluated, highlighting the broad application of these compounds in medicinal chemistry (S. Riyadh, 2011).

Anticancer and Anti-Inflammatory Agents

Another study focused on the synthesis of pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via condensation reactions and screened for cytotoxic and 5-lipoxygenase inhibition activities. This research highlights the synthetic versatility of pyrazole derivatives in generating compounds with significant bioactivity, further underscoring the potential therapeutic applications of such chemicals (A. Rahmouni et al., 2016).

Antiviral Activities

A novel route for the synthesis of benzamide-based 5-aminopyrazoles and their derivatives was developed, showing remarkable anti-avian influenza virus activity. This synthesis pathway led to the creation of compounds with significant antiviral activities against the H5N1 subtype of influenza A virus. Among the synthesized compounds, several demonstrated viral reduction rates of 65–85%, presenting a promising avenue for the development of new antiviral drugs (A. Hebishy et al., 2020).

Properties

IUPAC Name

N-[2-(aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O.ClH/c18-12-13-6-4-5-9-15(13)19-17(22)16-10-11-21(20-16)14-7-2-1-3-8-14;/h10-11,13-15H,1-9,12,18H2,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMZLEGLLWOFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)C(=O)NC3CCCCC3CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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